molecular formula C20H25N7O B6421270 N4-(3,4-dimethylphenyl)-N2-[2-(morpholin-4-yl)ethyl]pteridine-2,4-diamine CAS No. 946297-69-4

N4-(3,4-dimethylphenyl)-N2-[2-(morpholin-4-yl)ethyl]pteridine-2,4-diamine

Cat. No.: B6421270
CAS No.: 946297-69-4
M. Wt: 379.5 g/mol
InChI Key: HTOHXMGIZRLGPK-UHFFFAOYSA-N
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Description

N4-(3,4-dimethylphenyl)-N2-[2-(morpholin-4-yl)ethyl]pteridine-2,4-diamine is a complex organic compound with potential applications in various scientific fields. This compound features a pteridine core, which is a bicyclic structure containing nitrogen atoms, and is substituted with a 3,4-dimethylphenyl group and a morpholin-4-yl ethyl group. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3,4-dimethylphenyl)-N2-[2-(morpholin-4-yl)ethyl]pteridine-2,4-diamine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pteridine core: This can be achieved through the condensation of appropriate starting materials such as 2,4-diaminopyrimidine with formamide or other suitable reagents.

    Introduction of the 3,4-dimethylphenyl group: This step often involves a substitution reaction where the pteridine core is reacted with a 3,4-dimethylphenyl halide under basic conditions.

    Attachment of the morpholin-4-yl ethyl group: This can be done through a nucleophilic substitution reaction where the pteridine derivative is reacted with a morpholin-4-yl ethyl halide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to improve yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N4-(3,4-dimethylphenyl)-N2-[2-(morpholin-4-yl)ethyl]pteridine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium, potassium permanganate in neutral or acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.

    Substitution: Halides or sulfonates as leaving groups, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pteridine N-oxides, while reduction may produce pteridine derivatives with reduced functional groups.

Scientific Research Applications

N4-(3,4-dimethylphenyl)-N2-[2-(morpholin-4-yl)ethyl]pteridine-2,4-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N4-(3,4-dimethylphenyl)-N2-[2-(morpholin-4-yl)ethyl]pteridine-2,4-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N4-(2-morpholin-4-yl)ethylpyridine-3,4-diamine: Similar structure but with a pyridine core instead of pteridine.

    3-(4-morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile: Contains a pyrrolo[2,3-d]pyrimidine core and a morpholin-4-yl group.

Uniqueness

N4-(3,4-dimethylphenyl)-N2-[2-(morpholin-4-yl)ethyl]pteridine-2,4-diamine is unique due to its specific substitution pattern on the pteridine core, which imparts distinct chemical and biological properties. Its combination of a 3,4-dimethylphenyl group and a morpholin-4-yl ethyl group makes it a versatile compound for various applications.

Properties

IUPAC Name

4-N-(3,4-dimethylphenyl)-2-N-(2-morpholin-4-ylethyl)pteridine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N7O/c1-14-3-4-16(13-15(14)2)24-19-17-18(22-6-5-21-17)25-20(26-19)23-7-8-27-9-11-28-12-10-27/h3-6,13H,7-12H2,1-2H3,(H2,22,23,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTOHXMGIZRLGPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NCCN4CCOCC4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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